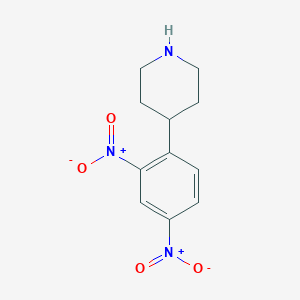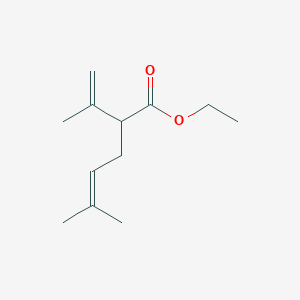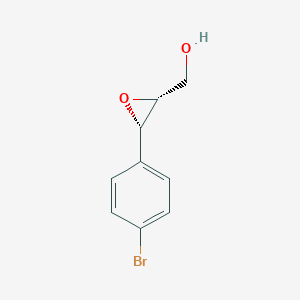
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt, also known as CDCA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is a water-soluble compound that belongs to the class of sulfonic acids and is widely used as a chelating agent and a stabilizer in various industrial processes.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been extensively studied for its potential applications in various fields. It is widely used as a chelating agent in analytical chemistry, where it is used to separate metal ions from complex mixtures. This compound has also been used as a stabilizer in various industrial processes, such as the production of rubber and plastics. In addition, this compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt works by chelating metal ions, which can lead to the inhibition of various enzymes and proteins. This can have a significant impact on various biological processes, such as DNA replication and protein synthesis. This compound has also been shown to have antioxidant properties, which can help reduce oxidative stress in cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, which can help reduce the risk of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several advantages for lab experiments. It is water-soluble, which makes it easy to dissolve in various solvents. It is also stable under various conditions, which makes it easy to store and transport. However, this compound has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can interfere with the activity of some enzymes and proteins, which can affect the results of certain experiments.
Direcciones Futuras
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several potential future directions for research. It has been suggested that this compound could be used as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. This compound could also be used as a chelating agent in various industrial processes, such as the production of electronic devices. In addition, this compound could be used as a tool for studying various biological processes, such as DNA replication and protein synthesis.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been optimized to produce high yields of pure this compound. This compound has been extensively studied for its potential applications in various fields, including analytical chemistry, industrial processes, and medicine. This compound works by chelating metal ions, which can lead to the inhibition of various enzymes and proteins. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for research, including its use as a therapeutic agent and a tool for studying various biological processes.
Métodos De Síntesis
The synthesis of 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt involves the reaction of sodium hydroxide with cyclohexylamine to form cyclohexylamine hydrochloride. This is then reacted with carbon disulfide to produce cyclohexyl dithiocarbamate. The final step involves the reaction of cyclohexyl dithiocarbamate with 1-propanesulfonic acid to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Propiedades
Número CAS |
112805-09-1 |
|---|---|
Fórmula molecular |
C10H17NNa2O4S3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
disodium;3-[cyclohexyl(sulfidocarbothioyl)amino]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C10H19NO4S3.2Na/c12-9(7-18(13,14)15)6-11(10(16)17)8-4-2-1-3-5-8;;/h8-9,12H,1-7H2,(H,16,17)(H,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
IZLADCGWJCIMMX-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)N(CC(CS(=O)(=O)[O-])O)C(=S)[S-].[Na+].[Na+] |
SMILES canónico |
C1CCC(CC1)N(CC(CS(=O)(=O)[O-])O)C(=S)[S-].[Na+].[Na+] |
Sinónimos |
CAPSO-DTC N-cyclohexyl-N-(2-hydroxy-3-sulfonatopropyl)dithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
